molecular formula C10H7N2NaO2 B6169218 sodium 4-(pyridin-4-yl)-1H-pyrrole-2-carboxylate CAS No. 2413899-85-9

sodium 4-(pyridin-4-yl)-1H-pyrrole-2-carboxylate

Cat. No.: B6169218
CAS No.: 2413899-85-9
M. Wt: 210.2
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Description

Sodium 4-(pyridin-4-yl)-1H-pyrrole-2-carboxylate is an organic compound that features a pyridine ring and a pyrrole ring connected through a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 4-(pyridin-4-yl)-1H-pyrrole-2-carboxylate typically involves the reaction of pyridine-4-carboxylic acid with pyrrole under specific conditions. The carboxylic acid group of pyridine-4-carboxylic acid reacts with the pyrrole ring to form the desired compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sodium salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. The use of continuous flow reactors and automated systems could enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-(pyridin-4-yl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrogenated derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or pyrrole rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or acylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce hydrogenated derivatives. Substitution reactions result in various substituted pyridine or pyrrole derivatives.

Scientific Research Applications

Sodium 4-(pyridin-4-yl)-1H-pyrrole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of sodium 4-(pyridin-4-yl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-4-yl)pyridin-4-amine: A compound with similar structural features but different functional groups.

    (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone: Another compound with a pyridine ring and additional functional groups.

Uniqueness

Sodium 4-(pyridin-4-yl)-1H-pyrrole-2-carboxylate is unique due to its combination of a pyridine ring and a pyrrole ring connected through a carboxylate group. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

2413899-85-9

Molecular Formula

C10H7N2NaO2

Molecular Weight

210.2

Purity

95

Origin of Product

United States

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